Tetra-O-acetyl Iopromide
Description
Historical Context of Acetylated Intermediates in Complex Molecule Synthesis
The use of acetylation, the process of introducing an acetyl functional group (-COCH₃) into a compound, has long been a fundamental strategy in organic synthesis. wikipedia.orgchemcess.comwikipedia.org Historically, this reaction has been employed to modify the reactivity or properties of a molecule, often to create a stable intermediate that can undergo further transformation without affecting other sensitive parts of the molecule. reachemchemicals.com A classic example is the synthesis of acetylsalicylic acid (aspirin), where the acetylation of salicylic (B10762653) acid creates a therapeutically useful compound. chemcess.comreachemchemicals.com
In the synthesis of more complex molecules, acetylated intermediates play a crucial role as protecting groups. mdpi.com As the complexity of a target molecule increases, so does the likelihood of having multiple reactive functional groups. Chemists needed methods to differentiate between these groups, and acetylation provided a reversible way to "mask" hydroxyl and amino groups, preventing them from participating in reactions until desired. wikipedia.orgmdpi.com This concept became foundational in the multi-step synthesis of natural products, pharmaceuticals, and other intricate organic structures, allowing for the selective transformation of specific sites within a polyfunctional molecule.
Significance of Ester Protection in Multi-step Organic Transformations
In multi-step organic synthesis, chemists often face the challenge of performing a reaction at one specific site in a molecule that contains multiple reactive functional groups. wikipedia.orgyoutube.com Protecting groups are employed to temporarily block or "protect" a functional group from unwanted reactions. wikipedia.orgnumberanalytics.com This strategy is essential for achieving chemoselectivity, ensuring that reagents react only at the intended location. wikipedia.org The use of a protecting group adds two steps to a synthetic sequence: the protection step, where the group is introduced, and the deprotection step, where it is removed to restore the original functionality. ethz.ch
Esters, particularly acetates, are among the most common and classical protecting groups for alcohols. wikipedia.org The hydroxyl group is converted into an acetate (B1210297) ester, which is generally stable to a wide range of reaction conditions, including many oxidations, reductions, and organometallic reactions. wikipedia.org For example, if a molecule contains both a ketone and an ester, and the desired reaction is the reduction of the ester to an alcohol using a powerful reducing agent like lithium aluminium hydride (which would also reduce the ketone), the ketone can first be protected as an acetal. wikipedia.orgyoutube.com Similarly, protecting hydroxyl groups as acetates prevents their acidic proton from interfering with base-sensitive reactions or the hydroxyl group itself from being undesirably oxidized or acylated.
The effectiveness of ester protection lies in its stability and the ability to be selectively removed under specific conditions, typically through hydrolysis with an acid or base. numberanalytics.com The choice of protecting group is critical and must be compatible with the planned synthetic steps, allowing for its removal without altering other parts of the molecule. numberanalytics.comethz.ch This orthogonality—the ability to remove one protecting group without affecting another—is a key principle in the design of complex syntheses. numberanalytics.comethz.ch
Overview of Tetra-O-acetyl Iopromide (B1672085) as a Synthetic Precursor
Tetra-O-acetyl Iopromide is a derivative of Iopromide in which the four hydroxyl groups of the two 2,3-dihydroxypropyl side chains are converted to acetate esters. evitachem.comgoogle.com This transformation makes it a valuable synthetic precursor, particularly in purification strategies for Iopromide. google.com The synthesis of Iopromide can lead to the formation of impurities that are structurally similar to the final product, making them difficult to separate. google.com
One patented approach involves the acetylation of crude Iopromide to form this compound. google.com This acetylated derivative possesses different physical properties, such as solubility, which can be exploited to facilitate purification. After purification, the acetyl groups can be removed through hydrolysis under basic conditions to yield high-purity Iopromide. evitachem.comgoogle.com The synthesis of this compound from Iopromide is typically achieved through reaction with an acetylating agent like acetic anhydride (B1165640). evitachem.com This process highlights the practical application of acetyl protection in an industrial context, not just for directing reactivity but also for enabling efficient purification.
Data Table: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₂₆H₃₂I₃N₃O₁₂ |
| Alternate CAS Number | 1246820-70-1 |
| Molecular Weight | 959.25 g/mol |
| Classification | Peracetylated D-gluconic acid derivative evitachem.com |
| Functional Groups | Ester, Amide, Iodinated Aromatic Ring evitachem.com |
Data Table: Comparison of Iopromide and its Acetylated Precursor
| Feature | Iopromide | This compound |
|---|---|---|
| Chemical Formula | C₁₈H₂₄I₃N₃O₈ nih.gov | C₂₆H₃₂I₃N₃O₁₂ |
| Molecular Weight | 791.11 g/mol | 959.25 g/mol |
| Key Functional Groups | Hydroxyl (-OH), Amide nih.gov | Acetate Ester (-OCOCH₃), Amide evitachem.com |
| Primary Role | X-ray Contrast Agent nih.gov | Synthetic Intermediate/Precursor evitachem.comgoogle.com |
| Solubility | Water-soluble nih.gov | Enhanced solubility in certain organic solvents |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Iopromide |
| Acetic Anhydride |
| Acetylsalicylic Acid (Aspirin) |
| Salicylic Acid |
Properties
IUPAC Name |
[2-acetyloxy-3-[[3-[2,3-diacetyloxypropyl(methyl)carbamoyl]-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]benzoyl]amino]propyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32I3N3O12/c1-12(33)41-9-16(43-14(3)35)7-30-25(38)19-21(27)20(23(29)24(22(19)28)31-18(37)11-40-6)26(39)32(5)8-17(44-15(4)36)10-42-13(2)34/h16-17H,7-11H2,1-6H3,(H,30,38)(H,31,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZHCBDXXCGMJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)COC)I)C(=O)N(C)CC(COC(=O)C)OC(=O)C)I)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32I3N3O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728854 | |
| Record name | 3-{[3-{[2,3-Bis(acetyloxy)propyl]carbamoyl}-2,4,6-triiodo-5-(2-methoxyacetamido)benzoyl](methyl)amino}propane-1,2-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
959.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246820-70-1 | |
| Record name | 3-{[3-{[2,3-Bis(acetyloxy)propyl]carbamoyl}-2,4,6-triiodo-5-(2-methoxyacetamido)benzoyl](methyl)amino}propane-1,2-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tetra O Acetyl Iopromide
Precursor Design and Selection
The foundation of Tetra-O-acetyl Iopromide (B1672085) is the Iopromide molecule, which is assembled from carefully chosen precursors designed to impart specific properties and facilitate subsequent reactions.
The synthesis commences with starting materials that possess both amine (-NH₂) and carboxylic acid (-COOH) functional groups. A primary starting material is 5-aminoisophthalic acid. google.com The two carboxylic acid groups on the isophthalic acid backbone and the single amino group are critical reaction sites. The carboxylic acid groups are typically converted into more reactive acyl chloride derivatives to facilitate the formation of amide bonds with various side chains. acs.orgacs.org The amino group at the 5-position is later acylated to introduce another key side chain of the Iopromide molecule. google.comquickcompany.in This dual functionality allows for the sequential and controlled construction of the complex amide side chains that characterize the final molecule.
A crucial intermediate in the synthesis is 5-amino-2,4,6-triiodoisophthalic acid. Its preparation involves the direct iodination of 5-aminoisophthalic acid. One patented method describes reacting 5-aminoisophthalic acid with an iodide salt, such as potassium iodide (KI), in the presence of an oxidizing agent like dimethyl sulfoxide (B87167) (DMSO) under acidic conditions. google.com
Table 1: Example Synthesis of 5-amino-2,4,6-triiodoisophthalic acid google.com
| Reactant | Molar Amount | Mass/Volume | Role |
| 5-Aminoisophthalic acid | 10 mmol | 1.79 g | Starting Material |
| Potassium Iodide (KI) | 60 mmol | 9.96 g | Iodide Source |
| Dimethyl Sulfoxide (DMSO) | 60 mmol | 3.12 g | Oxidizing Agent |
| Hydrochloric Acid (HCl) | 90 mmol | 7.5 mL (conc.) | Acidic Catalyst |
| Water | 3000 mmol | 54 mL | Solvent |
| Condition | Value | ||
| Temperature | 100 °C | ||
| Reaction Time | 16 h |
To prepare for subsequent amidation reactions, the less reactive carboxylic acid groups of 5-amino-2,4,6-triiodoisophthalic acid are converted to highly reactive acid chlorides. This is commonly achieved by treating the triiodinated acid with a chlorinating agent, such as thionyl chloride (SOCl₂). acs.orgacs.org This reaction produces the key building block, 5-amino-2,4,6-triiodoisophthalic acid dichloride, which is a versatile intermediate for synthesizing Iopromide and other related contrast agents. acs.orgacs.orgwipo.int The process can be catalyzed by substances like pyridine (B92270) or dimethylformamide (DMF). acs.orgchemicalbook.com
Role of Amine and Carboxyl Functionalized Starting Materials
Acetylation Reaction Pathways
The final stage in the synthesis of Tetra-O-acetyl Iopromide is the per-O-acetylation of its immediate precursor, Iopromide. This reaction transforms the four hydrophilic hydroxyl (-OH) groups on the side chains into ester groups.
The O-acetylation of the four hydroxyl groups on the Iopromide molecule is a classic esterification reaction. The acetyl group is an ester-type protecting group that is stable under acidic conditions but can be cleaved under basic conditions. nih.gov The mechanism involves the nucleophilic attack of the oxygen atom of a hydroxyl group on the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride (B1165640). nih.govkyoto-u.ac.jp This process is typically facilitated by a basic catalyst, which deprotonates the hydroxyl group, increasing its nucleophilicity and thereby accelerating the reaction. The reaction proceeds until all four hydroxyl groups are acetylated, yielding the final product.
The most common and effective method for the O-acetylation of poly-hydroxy compounds like Iopromide involves the use of acetic anhydride (Ac₂O) as the acetylating agent in the presence of a base, typically pyridine. evitachem.comnih.govnih.gov
Acetic Anhydride (Ac₂O) : Serves as the source of acetyl groups for the esterification. It is a powerful and readily available acetylating agent.
Pyridine : Functions as both a basic catalyst and a solvent. It neutralizes the acetic acid byproduct formed during the reaction and can also act as a nucleophilic catalyst by forming a highly reactive N-acetylpyridinium ion intermediate, which is then attacked by the hydroxyl groups of Iopromide. nih.gov
For more challenging or sterically hindered acetylations, a more potent acylation catalyst like 4-dimethylaminopyridine (B28879) (DMAP) may be used in catalytic amounts along with pyridine. nih.govnycu.edu.tw The reaction is typically stirred at room temperature until completion, and the final product, this compound, is isolated and purified using standard techniques like extraction and chromatography. evitachem.com
Table 2: Reagents for the Acetylation of Iopromide
| Reagent | Chemical Formula | Role in Reaction | Reference |
| Iopromide | C₁₈H₂₄I₃N₃O₈ | Starting Material (Substrate) | evitachem.com |
| Acetic Anhydride | (CH₃CO)₂O | Acetylating Agent | evitachem.comnih.gov |
| Pyridine | C₅H₅N | Base, Catalyst, and Solvent | evitachem.comnih.gov |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | Optional Acylation Catalyst | nih.govnycu.edu.tw |
Chemoselectivity in Polyhydroxylated Systems
The synthesis of this compound involves the acetylation of Iopromide, a molecule with multiple hydroxyl groups. evitachem.com A significant challenge in the acylation of such polyhydroxylated systems is achieving chemoselectivity, which is the preferential reaction of one functional group in the presence of others. In the context of Iopromide, this pertains to the selective acetylation of the hydroxyl groups over other potentially reactive sites.
The primary hydroxyl groups in polyols and carbohydrates exhibit different reactivity compared to secondary or tertiary hydroxyls, a property that chemists exploit for regioselective acetylation. mdpi.com Enzymes, such as Candida antarctica lipase (B570770) B, have demonstrated high efficiency and regioselectivity in the acylation of polyhydroxylated natural compounds. acs.orgresearchgate.net This enzymatic approach offers a valuable alternative to traditional chemical methods. For instance, studies on the enzymatic acylation of resveratrol, a polyhydroxylated compound, have shown that the choice of biocatalyst influences the chemical structure of the resulting esters. researchgate.net
In non-enzymatic reactions, the inherent nucleophilicity of different functional groups dictates selectivity. For example, in amino alcohols, the amine group is generally more nucleophilic than the hydroxyl group, leading to selective N-acylation at lower temperatures. This principle is crucial when considering the functionalization of Iopromide intermediates that may contain both amino and hydroxyl moieties.
The table below summarizes the selective acylation of various polyhydroxylated compounds, illustrating the principle of chemoselectivity.
| Compound | Acyl Donor | Catalyst | Selectivity | Reference |
| Puerarin | Vinyl acetate (B1210297) | Aspergillus oryzae | 6''-hydroxyl group | researchgate.net |
| Resveratrol | Vinyl acetate | Candida sp. 99-125 lipase | 4'-O-acetylresveratrol | researchgate.net |
| 2-Aminoethanol | Acetic anhydride | ZSM-35 | N-acetate |
Reaction Conditions and Optimization
The efficiency and success of the synthesis of this compound are highly dependent on the reaction conditions. Optimizing these parameters is crucial for achieving high yields and purity.
The choice of solvent plays a pivotal role in the synthesis of Iopromide and its derivatives, influencing reaction rates, yields, and even the course of the reaction. researchgate.net
N,N-Dimethylformamide (DMF): DMF is a common solvent for amidation reactions in Iopromide synthesis. quickcompany.ingoogle.com It is a polar aprotic solvent that can dissolve a wide range of reactants. acs.org Studies have shown that the solubility of Iopromide is high in DMF, which can be advantageous for reaction efficiency. researchgate.net In some synthetic routes, the reaction of 5-amino-2,4,6-triiodoisophthalic acid dichloride with methoxyacetyl chloride is carried out in DMF. quickcompany.in
Dichloromethane (DCM): Dichloromethane is another frequently used solvent, particularly in the initial steps of Iopromide synthesis. google.compatsnap.com It is used as a solvent for the reaction of methoxyacetic acid with triphosgene (B27547) before the subsequent reaction with 5-amino-2,4,6-triiodoisophthaloyl chloride. google.com DCM is also used in the work-up and purification stages to dissolve the product and wash away impurities. patsnap.com
Dioxane: Dioxane is often employed in acylation and amidation reactions. researchgate.netrsc.org It is a non-polar aprotic solvent. rsc.org The rate of acylation reactions can be influenced by the polarity of the solvent, with some reactions proceeding faster in dioxane compared to more polar solvents like acetonitrile (B52724), especially when catalyzed by tertiary amines. For instance, the reaction of 5-amino-2,4,6-triiodoisophthalic acid dichloride with methoxyacetyl chloride can be conducted in 1,4-dioxane (B91453) at elevated temperatures.
The table below provides a summary of solvents used in various reaction steps relevant to Iopromide synthesis.
| Reaction Step | Solvent(s) | Role of Solvent | Reference(s) |
| Amidation of 5-amino-2,4,6-triiodoisophthalic acid dichloride | DMF, Dichloromethane, Dioxane | Reaction medium, influences solubility and reactivity | quickcompany.ingoogle.comgoogle.compatsnap.com |
| Acylation of hydroxyl groups | Dioxane, Acetonitrile | Affects reaction rate and catalyst basicity | |
| Nucleophilic substitution | DMF | Solubilizes reactants, favors SN2 reactions | nih.govnih.govacs.org |
| Purification/Work-up | Dichloromethane | Dissolves product for extraction and washing | patsnap.compatsnap.com |
Temperature and Pressure Regimes for Enhanced Yields and Purity
Temperature and pressure are critical parameters in the synthesis and purification of Iopromide and its derivatives, significantly influencing reaction rates, product purity, and isomer distribution. High-temperature conditions are often employed to manipulate isomeric ratios and enhance solubility during purification. For instance, heat treatment of Iopromide solutions in a tubular-flow reactor at temperatures ranging from 100°C to 300°C can be used to re-equilibrate atropisomers, which are isomers resulting from hindered rotation around a single bond. google.com In one specific process, a solution is passed through a flow pipe at 208-209°C under 20 bar of pressure to facilitate this isomerization. google.com
During purification stages, such as crystallization, temperature control is essential. The crude product can be refluxed in ethanol (B145695) at approximately 120°C or stirred in solvents like tri-ethylene glycol monomethyl ether at 90-100°C to improve purity. patsnap.comgoogle.com Subsequent drying of the purified crystals is often performed under reduced pressure at temperatures around 80°C. patsnap.com Conversely, the acetylation step itself may be initiated at cooler temperatures, between 0-5°C, before proceeding at room temperature to control the reaction's exothermicity. patsnap.com
The following table summarizes various temperature and pressure conditions mentioned in related synthetic and purification processes.
| Process Stage | Temperature | Pressure | Solvent/Reagents | Purpose | Reference |
| Isomerization | 100-300°C | 20 bar | Water | Re-equilibration of atropisomers | google.com |
| Crystallization | 120°C (Reflux) | Atmospheric | Anhydrous Ethanol | Purification of Z-isomer | patsnap.com |
| Purification | 90-100°C | Atmospheric | Triethylene Glycol Monomethyl Ether | Purification of crude product | google.com |
| Drying | 80°C | Reduced | - | Removal of solvent from crystals | patsnap.com |
| Acetylation | 0-5°C to Room Temp. | Atmospheric | Acetic Anhydride, p-toluenesulfonic acid | Acetylation of hydroxyl groups | patsnap.com |
| NMR Analysis | 393 K (120°C) | Atmospheric | - | Studying amide bond rotation | eu-neptune.org |
Catalyst Screening and Performance (e.g., ZrO₂, Cr₂O₃, Palladium Carbon)
Catalysts play a crucial role in various stages of the synthesis of Iopromide precursors and the subsequent derivatization to this compound. While the literature does not provide direct evidence for the use of Zirconium dioxide (ZrO₂) or Chromium(III) oxide (Cr₂O₃) in this specific synthesis, these metal oxides are known components of various photocatalysts used in environmental degradation studies of related compounds. e-tarjome.comgoogle.com
More relevant to the synthesis are acid and base catalysts, as well as catalysts for hydrogenation.
Acid Catalysis : The acetylation of Iopromide's hydroxyl groups can be catalyzed by acids. For example, p-toluenesulfonic acid has been used in a mixture of acetic anhydride and glacial acetic acid to facilitate the formation of the acetylated product. patsnap.com
Base Catalysis : In the synthesis of the Iopromide backbone, base catalysts such as sodium methoxide (B1231860) are employed. These catalysts are typically used in molar ratios of 0.01 to 0.2 relative to the substrate. matthey.com
Palladium on Carbon (Pd/C) : This heterogeneous catalyst is widely used for hydrogenation reactions, such as the reduction of aromatic nitro groups and debenzylation, which are common steps in the synthesis of complex pharmaceutical intermediates. matthey.comnih.gov While not explicitly detailed for the final acetylation, its use is probable in the synthesis of the 5-amino-isophthalic acid core of Iopromide from nitrated precursors.
| Catalyst Type | Example | Reaction Step | Function | Reference |
| Acid Catalyst | p-Toluenesulfonic acid | Acetylation | Promotes ester formation | patsnap.com |
| Base Catalyst | Sodium Methoxide | Amidation | Promotes amide bond formation | matthey.com |
| Hydrogenation Catalyst | Palladium on Carbon (Pd/C) | Reduction of Nitro Groups | Converts NO₂ to NH₂ in precursor synthesis | matthey.comnih.gov |
Kinetic Studies of Formation Reactions
Detailed kinetic studies on the formation of this compound are not extensively published. However, kinetic data on related processes, such as the degradation of Iopromide and its intramolecular dynamics, provide insights into the molecule's reactivity. The steric hindrance caused by the bulky iodine atoms and the side chains on the benzene (B151609) ring influences reaction kinetics. google.comvedomostincesmp.ru This steric crowding restricts the free rotation of the amide bonds, a phenomenon with a measurable kinetic barrier. google.com
Studies using dynamic NMR spectroscopy have been employed to analyze the kinetics of this restricted rotation. researchgate.net At ambient temperatures, separate signals are observed for the different conformers, but as the temperature is increased to 120°C (393 K), the enhanced kinetic energy allows for faster rotation, causing the distinct NMR signals to coalesce. eu-neptune.org Kinetic studies have also focused on the biotransformation of Iopromide, where the degradation rate was found to be dependent on specific microbial populations, such as ammonia-oxidizing bacteria. drugfuture.com
Control of Reaction Stereochemistry and Isomer Formation
The stereochemistry of Iopromide and its derivatives is complex, featuring both chiral centers and atropisomerism. The bulky iodine atoms on the benzene ring, combined with the N-methyl group, severely restrict rotation around the bond between the aromatic ring and the amide group. google.com This gives rise to two stable atropisomers (often referred to as isomer 1 and isomer 2 or E/Z isomers), which are non-superimposable mirror images that can be separated and have different physical properties. google.compatsnap.com For pharmaceutical applications, a specific ratio of these atropisomers is required, typically 40-51% of isomer 1 and 49-60% of isomer 2. google.com Analytical methods like HPLC can distinguish between the various isomers (E1, E2, Z1, Z2). osi.lv
Diastereoselective and Enantioselective Approaches in Precursor Synthesis
The Iopromide molecule contains chiral centers within its two N,N'-bis(2,3-dihydroxypropyl) side chains. The synthesis of these side chains, or their attachment to the core structure, requires stereoselective methods to produce the desired enantiomerically pure precursors. While specific methods for Iopromide precursors are proprietary, general strategies in organic synthesis are applicable.
Diastereoselective Synthesis : Methods using chiral auxiliaries, such as Ellman's tert-butanesulfinamide, are highly effective for the stereoselective synthesis of chiral amines, which are fundamental building blocks. organic-chemistry.org Diastereoselective reductions or cyclizations are also common strategies to set multiple stereocenters with a defined relationship. rptu.depolimi.it
Enantioselective Synthesis : The creation of a single enantiomer from a prochiral substrate can be achieved using chiral catalysts. This includes organocatalysis, where small chiral organic molecules (like amino acid derivatives) promote the reaction, and biocatalysis, which uses enzymes like ene-reductases for highly selective reductions. researchgate.netcaltech.edu Asymmetric catalysis, for instance using palladium complexes with chiral ligands, is another powerful tool for synthesizing enantioenriched intermediates. ijpsr.com
Analysis of Conformational Preferences in Acetylated Derivatives
The conformational landscape of this compound, like its parent compound, is largely defined by the restricted rotation around the C-N amide bonds, leading to stable conformers (atropisomers). The primary method for analyzing these dynamic processes and determining conformational preferences is Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net
Techniques such as 1D and 2D NMR (e.g., ROESY) experiments are used to establish the spatial structure of the conformers. researchgate.net By performing these experiments at different temperatures, researchers can study the kinetics of the interconversion between conformers. eu-neptune.orgresearchgate.net Quantum-chemical calculations, using semi-empirical methods like PM3 and AM1, complement the experimental NMR data by modeling the spatial structures and thermodynamic characteristics of the different conformers. researchgate.net
Role of Tetra O Acetyl Iopromide As a Key Synthetic Intermediate
Protection Group Chemistry in Iopromide (B1672085) Synthesis
The synthesis of complex organic molecules like Iopromide, which contains multiple reactive functional groups, necessitates a carefully planned strategy to ensure that reactions occur at the desired locations. Protection group chemistry provides a vital tool for temporarily masking reactive sites, such as hydroxyl groups, to prevent unwanted side reactions. organic-chemistry.org
Strategic Application of Acetyl Groups for Hydroxyl Protection
In the synthesis of Iopromide, the aliphatic hydroxyl groups on the N,N'-bis(2,3-dihydroxypropyl) side chains are susceptible to reaction under various conditions intended for modifying the core triiodinated benzene (B151609) ring or its other substituents. To circumvent this, these hydroxyl groups are protected by converting them into acetyl esters, forming Tetra-O-acetyl Iopromide. This is typically achieved through acetylation using reagents like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base such as pyridine (B92270). evitachem.com
The acetyl group is an ideal choice for protecting hydroxyl functions in this context for several reasons:
Ease of Introduction: Acetylation is a high-yielding and straightforward reaction.
Stability: The resulting acetyl esters are stable under the conditions required for subsequent synthetic transformations on other parts of the molecule.
Inertness: The acetyl groups render the hydroxyls unreactive towards many reagents, thereby directing reactions to other desired sites on the molecule.
The process of converting Iopromide to this compound involves the reaction of the four hydroxyl groups with an acetylating agent. This transformation is a key step in many synthetic routes to ensure the chemoselectivity of subsequent reactions.
Deprotection Methodologies for Regeneration of Hydroxyl Groups (Hydrolysis)
Following the necessary synthetic modifications to the protected intermediate, the final step in the synthesis of Iopromide is the removal of the acetyl protecting groups to regenerate the free hydroxyl functions. This deprotection is typically accomplished through hydrolysis, which can be carried out under either acidic or basic conditions. evitachem.com
The choice of hydrolysis conditions is crucial to ensure the complete removal of all four acetyl groups without affecting other parts of the Iopromide molecule, such as the amide linkages or the methoxyacetyl group. Mild reaction conditions are often preferred to maintain the integrity of the final product. For instance, enzymatic deprotection using lipases has been explored as a green and efficient method for the O-deacetylation of various biomolecules, offering high yields under mild conditions (pH 7, 25 °C). rsc.org In the context of Iopromide synthesis, this step is critical for obtaining the final, biologically active compound with the required high purity.
Implications of Protection/Deprotection Cycles on Overall Synthetic Efficiency
Purification: The introduction and removal of acetyl groups can necessitate additional purification steps, such as crystallization or chromatography, to remove by-products and ensure the high purity required for a pharmaceutical product. evitachem.com
Despite these considerations, the use of a protection/deprotection strategy involving this compound is often indispensable for the successful and efficient synthesis of high-purity Iopromide, as it prevents the formation of intractable mixtures of side products that would be difficult and costly to separate.
Integration into Multi-step Synthetic Routes
The synthesis of Iopromide is a complex, multi-step process that relies on the careful orchestration of various chemical reactions. This compound serves as a crucial intermediate within these synthetic pathways, enabling the construction of the final molecule with the desired chemical structure and purity.
Pathway Elucidation for the Preparation of Triiodinated Benzoic Acid Derivatives
The core of Iopromide and other iodinated contrast agents is a 2,4,6-triiodinated benzene ring. snmjournals.org The synthesis of these key building blocks typically starts from simpler aromatic precursors. For instance, 5-aminoisophthalic acid can be a starting point. google.com The synthesis involves a series of reactions including:
Iodination: Introduction of three iodine atoms onto the benzene ring is a critical step, as iodine provides the high atomic number necessary for X-ray attenuation. snmjournals.orgontosight.ai
Functional Group Interconversion: The carboxylic acid groups of the isophthalic acid are often converted to more reactive acyl chlorides to facilitate amide bond formation.
Amidation: The amino group at the 5-position is acylated, and the acyl chlorides are reacted with the appropriate amino alcohol side chains.
In some synthetic routes, the triiodinated core is constructed first, followed by the attachment and subsequent modification of the side chains. It is within this context that the protection of the hydroxyl groups becomes paramount.
Intermediacy in the Convergent Synthesis of X-ray Contrast Agents
Convergent synthesis is a strategy that involves preparing different fragments of a target molecule separately and then joining them together at a late stage. researchgate.net This approach can be more efficient than a linear synthesis where the molecule is built step-by-step.
In the convergent synthesis of Iopromide, a key intermediate is often a derivative of 5-amino-2,4,6-triiodoisophthalic acid. This core can be reacted with the protected side-chain precursors. The use of this compound or its precursors allows for the selective formation of the amide bonds without interference from the hydroxyl groups. Once the core and side chains are assembled, the final deprotection step yields Iopromide.
The synthesis of Iopromide can proceed through various patented routes, some of which explicitly mention the formation of acetylated intermediates to avoid the production of by-products and to facilitate purification. epo.orggoogle.com For example, one method involves the reaction of 5-methoxyacetylamino-2,4,6-triiodoisophthalic acid (2,3-dihydroxypropyl)amide chloride with acetic anhydride to form a protected intermediate, which is then further reacted and finally deprotected. google.com This highlights the integral role of acetyl protection in achieving a high-purity final product suitable for medical use.
Comparison with Alternative Synthetic Intermediates and Routes
The manufacturing of Iopromide can be accomplished through several synthetic pathways, each with distinct intermediates, advantages, and challenges. The route involving this compound is an advanced purification strategy rather than a primary synthesis method and is best understood in comparison to more direct approaches.
Direct One-Pot Amidation Route: This is one of the earliest and most straightforward approaches, where 5-methoxyacetamido-2,4,6-triiodo-isophthaloyl chloride is reacted simultaneously with a mixture of the two required side-chain amines: 2,3-dihydroxypropylamine and N-methyl-2,3-dihydroxypropylamine. google.com The primary drawback of this route is the lack of selectivity, which leads to the formation of a substantial quantity of a disubstituted by-product (Impurity D), where two molecules of the same amine react with the isophthaloyl chloride. google.comsynzeal.com This impurity is structurally very similar to Iopromide, making its removal exceedingly difficult and resulting in low yields of the pure product. google.com
Route via Ester Intermediates: Another alternative pathway begins with 5-amino-2,4,6-triiodoisophthalic acid. The acid is first converted to its corresponding dimethyl ester. google.com This ester intermediate is then acylated at the amino group with methoxyacetyl chloride. The subsequent steps involve sequential ester ammonolysis reactions, where the methyl ester groups are reacted one by one with 2,3-dihydroxypropylamine and 3-methylamino-1,2-propanediol (B1225494) to build the final Iopromide structure. google.com This route also provides a high degree of control, minimizing the formation of impurities.
The following table provides a comparative overview of these synthetic routes.
| Synthetic Route | Key Intermediate(s) | Primary Advantage(s) | Primary Disadvantage(s) |
| Direct One-Pot Amidation | 5-methoxyacetamido-2,4,6-triiodo-isophthaloyl chloride | Fewer steps, procedurally simple. | High levels of hard-to-remove disubstituted by-products; low yield of pure product. google.com |
| Stepwise Amidation | 5-[(2-methoxy)acetamido]-2,4,6-triiodoisophthaloyl chloride | Good control, reduced by-products, higher yield (76.3% reported). researchgate.net | More complex than one-pot synthesis. |
| Route via Ester Intermediates | 5-methoxyacetamido-2,4,6-triiodo-isophthalic acid dimethyl ester | Good control, minimizes by-products. google.com | Involves esterification and ammonolysis steps. |
| Route via Acetylated Intermediate | This compound (purification intermediate) | Yields very high-purity Iopromide by efficiently removing polar impurities. google.comgoogle.com | Adds protection and deprotection steps, increasing overall process length and potentially reducing efficiency. google.com |
Advanced Characterization and Analytical Methodologies
Spectroscopic Elucidation Techniques
Spectroscopic methods are indispensable for the detailed structural characterization of Tetra-O-acetyl Iopromide (B1672085).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural assignment of Tetra-O-acetyl Iopromide. Both ¹H and ¹³C NMR are employed to elucidate the connectivity of atoms within the molecule.
In ¹H NMR, the chemical shifts, integration, and coupling constants of the proton signals provide detailed information about the molecular environment of the hydrogen atoms. For instance, the protons of the four acetyl groups (–COCH₃) would exhibit characteristic signals in the acetate (B1210297) region of the spectrum. agriculturejournals.cz The complex spin systems of the propyl and methoxyacetyl side chains can be analyzed to confirm their structure and attachment to the iopromide backbone. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often used to establish proton-proton and proton-carbon correlations, respectively, which is essential for assigning the complex spectra of such molecules.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound
| Functional Group | Atom | Predicted Chemical Shift Range (ppm) |
| Acetyl | -CH ₃ | 1.9 - 2.2 |
| Acetyl | -C =O | 168 - 172 |
| Methoxyacetyl | -OCH ₃ | 3.3 - 3.6 |
| Methoxyacetyl | -C H₂- | 4.0 - 4.3 |
| Aromatic Ring | C-H | 7.0 - 8.5 (highly dependent on substitution) |
| Aromatic Ring | C -I | 90 - 110 |
| Propyl Chain | -CH ₂- | 1.5 - 4.0 |
| Propyl Chain | -C H- | 3.5 - 5.0 |
Note: These are general predicted ranges and actual values can vary based on the solvent and specific molecular environment.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for gaining insight into its structure through fragmentation analysis. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition. evitachem.com
The molecular formula for this compound is C₂₆H₃₂I₃N₃O₁₂, which corresponds to a molecular weight of approximately 959.26 g/mol . evitachem.com In a mass spectrum, this would be observed as the molecular ion peak ([M]⁺) or a protonated molecule ([M+H]⁺), depending on the ionization technique used. nih.gov The isotopic pattern of the molecular ion peak would be characteristic, showing the presence of three iodine atoms.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound.
IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Characteristic absorption bands in the IR spectrum can be assigned to specific functional groups. For this compound, key expected absorptions include:
C=O stretching: Strong bands around 1740 cm⁻¹ for the ester carbonyls of the acetyl groups and around 1650 cm⁻¹ for the amide carbonyls. libretexts.org
C-O stretching: Bands in the region of 1250-1000 cm⁻¹ corresponding to the ester and ether linkages. libretexts.org
N-H stretching: A band around 3300 cm⁻¹ for the amide N-H group.
C-H stretching: Bands in the 3000-2850 cm⁻¹ region for the aliphatic C-H bonds. libretexts.org
Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region. libretexts.org
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While C=O stretching vibrations are also visible in Raman spectra, non-polar bonds often give stronger signals. This can be useful for observing the aromatic ring vibrations and the C-I bonds.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |
| Ester | C=O Stretch | ~1740 |
| Amide | C=O Stretch | ~1650 |
| Amide | N-H Stretch | ~3300 |
| Ester/Ether | C-O Stretch | 1250 - 1000 |
| Aliphatic | C-H Stretch | 3000 - 2850 |
| Aromatic | C=C Stretch | 1600 - 1450 |
X-ray Crystallography for Solid-State Structure Determination (on suitably modified derivatives)
While obtaining suitable single crystals of this compound itself might be challenging, the technique can be applied to suitably modified derivatives. nih.gov The resulting crystal structure would provide definitive proof of the molecular structure, including the stereochemistry at the chiral centers and the conformation of the flexible side chains. nih.gov This information is invaluable for understanding the molecule's shape and how it might interact with other molecules. nih.gov
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the separation and purification of this compound and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for identifying and quantifying any impurities. nih.gov A validated HPLC method can separate the main compound from related substances, such as starting materials, byproducts of the acetylation reaction, or degradation products. nih.gov
Typically, a reversed-phase HPLC method would be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is usually performed using a UV detector, as the aromatic ring in this compound absorbs UV light.
By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity can be calculated. Impurity profiling involves identifying the chemical structures of the minor peaks, which can be achieved by coupling the HPLC system to a mass spectrometer (LC-MS). nih.govresearchgate.net This allows for the determination of the molecular weights of the impurities, aiding in their identification. researchgate.net
Gas Chromatography (GC) for Volatile By-product Analysis
Gas chromatography, particularly with headspace injection (HS-GC), is the industry-standard technique for the analysis of residual solvents and other volatile organic impurities in pharmaceutical substances. echemi.comsynzeal.com During the synthesis of this compound and its precursors, various solvents are used which must be controlled to acceptable levels. google.comchemicalbook.com For instance, the final steps of Iopromide preparation often involve solvents like ethanol (B145695), which must be monitored. echemi.com
The United States Pharmacopeia (USP) outlines methods for such analyses, typically employing a headspace gas chromatograph equipped with a flame-ionization detector (FID). echemi.com A capillary column, such as one coated with G43 phase (a polyethylene (B3416737) glycol), is commonly used to achieve separation of volatile analytes. echemi.com The method's sensitivity allows for the detection and quantification of residual solvents at parts-per-million (ppm) levels, ensuring the final product meets stringent safety requirements.
Table 1: Representative HS-GC System for Volatile By-product Analysis
| Parameter | Condition |
| Technique | Headspace Gas Chromatography (HS-GC) |
| Injector | Headspace Injector |
| Detector | Flame-Ionization Detector (FID) |
| Column | Capillary Column (e.g., 0.25-mm × 30-m) |
| Stationary Phase | G43 (e.g., 1.4-µm film) |
| Temperature Program | Isothermal at 40°C, followed by a ramp to 70°C |
| Typical Analytes | Ethanol, Methanol, 1,2-Dichloroethane |
| Sample Solvent | Dimethylformamide (DMF) |
This table represents typical conditions for volatile impurity analysis in pharmaceutical intermediates based on pharmacopeial methods. echemi.com
Development of Specialized Separation Columns and Stationary Phases
The separation of this compound from its closely related impurities requires high-performance liquid chromatography (HPLC) columns with high efficiency and specific selectivity. Given the complexity of the molecular structure, which includes multiple stereoisomers and potential by-products, the choice of column is critical. echemi.comub.edu
Reversed-phase (RP) HPLC is the predominant mode of separation. C18 (octadecylsilyl) columns are a common starting point due to their hydrophobicity and wide availability. rsc.org However, for complex separations involving polar compounds and isomers, more specialized columns are often developed. ub.edu These can include:
Solid-Core Particles: These columns, such as CORTECS™ or Accucore™, feature a solid, impermeable core with a porous outer layer. cerilliant.com This design reduces peak broadening and allows for higher efficiency and faster separations at lower backpressures compared to traditional fully porous particles. medchemexpress.com
Mixed-Mode Columns: Columns like Newcrom R1 are designed with multiple retention mechanisms. ub.edu They might combine reversed-phase characteristics with ion-exchange or hydrophilic interaction liquid chromatography (HILIC) properties, offering unique selectivity for complex mixtures of polar and non-polar compounds. ub.edu
Pentafluorophenyl (PFP) Phases: Columns like the Hypersil GOLD™ PFP offer alternative selectivity to C18 phases through multiple retention mechanisms including hydrophobic, dipole-dipole, and pi-pi interactions. pharmaffiliates.com
Table 2: Comparison of HPLC Column Technologies for Pharmaceutical Analysis
| Column Type | Particle Technology | Primary Advantage(s) | Typical Application |
| Standard C18 | Fully Porous Silica | Robust, versatile, widely used | General purpose reversed-phase separations rsc.org |
| Solid-Core C18 | Solid-Core Silica | High efficiency, high throughput, lower backpressure | Fast, high-resolution separations of complex mixtures medchemexpress.comcerilliant.com |
| Mixed-Mode | Functionalized Silica | Unique selectivity for polar and ionic compounds | Separation of analytes with diverse polarities ub.edu |
| PFP | Fully Porous Silica | Alternative selectivity for aromatic and halogenated compounds | Resolving structurally similar compounds, isomers pharmaffiliates.com |
Quantitative Analysis Methods
Accurate quantification of this compound and its impurities is essential. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides the sensitivity and specificity required for this task.
Application of Isotope-Labeled Internal Standards in Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for achieving high accuracy and precision in quantitative analysis. google.comclearsynth.com This method involves the use of a stable isotope-labeled (SIL) version of the analyte as an internal standard (IS). nih.govclearsynth.com For the analysis of this compound, a deuterated version, this compound-d3, is available and serves this purpose. doveresearchlab.compharmaffiliates.com
The SIL internal standard is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., Deuterium (B1214612) (²H or D), Carbon-13 (¹³C)). nih.gov It is added to the sample at a known concentration before any sample preparation or analysis. Because the SIL standard and the native analyte exhibit nearly identical behavior during extraction, chromatography, and ionization, any sample loss or variation in instrument response affects both equally. lcms.cz By measuring the response ratio of the analyte to the SIL standard, highly accurate quantification can be achieved, effectively correcting for matrix effects and other sources of error. clearsynth.comlcms.cz
Table 3: Available Stable Isotope-Labeled Standards for Iopromide-Related Analysis
| Compound Name | CAS Number | Molecular Formula | Use |
| This compound-d3 | 1246818-05-2 | C₂₆H₂₉D₃I₃N₃O₁₂ | Internal standard for this compound and related impurities pharmaffiliates.com |
| Iopromide-d3 | 1189947-73-6 | C₁₈H₂₁D₃I₃N₃O₈ | Internal standard for Iopromide analysis medchemexpress.comub.edu |
Development of Trace Analysis Methods for By-products and Residuals
The synthesis of Iopromide can generate several process-related impurities and degradation products that must be identified and quantified at trace levels. pharmaffiliates.comresearchgate.net These impurities can arise from starting materials or side reactions during the synthesis, such as incomplete acylation or hydrolysis. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this type of trace analysis due to its exceptional sensitivity and selectivity. clearsynth.comnih.gov
Methods have been developed to determine key impurities of Iopromide, such as Impurity A (N-Desmethoxyacetyl Iopromide) and Impurity C (N,N'-bis(2,3-Dihydroxypropyl)-5-[(hydroxyacetyl)amino]-2,4,6-triiodo-N-methylisophthalamide). rsc.orgpharmaffiliates.com These methods can achieve limits of detection (LOD) and quantification (LOQ) in the sub-µg/mL range, ensuring that even minute levels of by-products are controlled. rsc.org
Table 4: HPLC Method for Trace Analysis of Iopromide Impurities
| Impurity Name | Chemical Name | Detection Limit (mg·L⁻¹) |
| Impurity 1 | 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triidoisophthalamide | 0.10 |
| Impurity 2 | Iopromide Impurity C | 0.20 |
| Impurity 3 | Iopromide Impurity A | 0.15 |
| Impurity 4 | 5-Glycolamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | 0.12 |
| Impurity 5 | Iopromide Dimer | 0.10 |
Data adapted from a study on the HPLC determination of related impurities in Iopromide. rsc.org
Process Analytical Technology (PAT) in Intermediate Synthesis
Process Analytical Technology (PAT) involves the use of in-line or at-line analytical tools to monitor and control manufacturing processes in real-time. google.com This approach provides a deep understanding of the reaction kinetics and mechanisms, ensuring process robustness and consistent product quality.
In-line and At-line Monitoring of Reaction Progress
In the synthesis of this compound and its precursors, several key chemical transformations occur, such as the conversion of an acid chloride to an amide. google.com In-line spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, are exceptionally well-suited for monitoring these reactions in real-time. nih.gov
An immersion FTIR probe can be placed directly into the reaction vessel. nih.gov By monitoring specific infrared absorption bands, the progress of the reaction can be tracked continuously. For example, in an amidation reaction where an acid chloride is converted to an amide, the disappearance of the characteristic C=O stretching band of the acid chloride and the simultaneous appearance of the amide I band (around 1640-1680 cm⁻¹) can be monitored. doveresearchlab.compharmaffiliates.com This real-time data allows chemists to determine reaction endpoints precisely, detect any deviations from the norm, and gain insights into reaction kinetics, leading to improved process control and optimization. pharmaffiliates.comnih.gov
Table 5: Application of In-line FTIR for Monitoring an Amidation Reaction
| Reaction Stage | Key Functional Group | Characteristic FTIR Band (cm⁻¹) | Monitoring Action |
| Reactant | Acid Chloride (R-COCl) | ~1770 - 1810 (C=O stretch) | Monitor disappearance of this peak |
| Product | Amide (R-CONHR') | ~1640 - 1680 (Amide I, C=O stretch) | Monitor appearance and growth of this peak |
| Product | Amide (R-CONHR') | ~3300 (N-H stretch) | Monitor appearance of this peak |
This table illustrates how in-line FTIR would be applied to monitor a key reaction step analogous to those in Iopromide synthesis. doveresearchlab.compharmaffiliates.comnih.gov
Spectroscopic Techniques for Real-time Process Control
The implementation of Process Analytical Technology (PAT) has become a cornerstone of modern pharmaceutical manufacturing, aiming to design, analyze, and control manufacturing processes through timely measurements of critical process parameters (CPPs) that affect critical quality attributes (CQAs). researchgate.netvdu.lt This approach facilitates a shift from post-production testing to in-process quality assurance, enhancing process understanding and control. researchgate.netvdu.lt Within the PAT framework, in-situ spectroscopic techniques are powerful tools for the real-time, online monitoring of chemical reactions, offering significant advantages over traditional offline analytical methods. azooptics.com
Spectroscopic methods such as Fourier Transform Infrared (FTIR), Near-Infrared (NIR), and Raman spectroscopy allow for the non-destructive, real-time analysis of chemical reactions as they occur within the reactor. azooptics.comnih.govspectroscopyonline.com By inserting a probe directly into the reaction vessel, these techniques can continuously collect data, providing immediate insights into reaction kinetics, the concentration of reactants, the formation of products and intermediates, and the detection of reaction endpoints. mt.comspiedigitallibrary.org This continuous data stream enables precise process control, optimization of reaction conditions, and ensures consistent product quality. americanpharmaceuticalreview.com
While these real-time monitoring techniques are widely applied across the pharmaceutical industry for various synthetic processes, including asymmetric synthesis and acylation reactions, a comprehensive review of scientific and patent literature reveals a lack of specific published studies detailing their application for the real-time process control of This compound synthesis. nih.govnih.govfossiliontech.com The synthesis of iodinated contrast media like Iopromide involves multiple complex steps, and while offline methods are used for quality control, the application of in-situ spectroscopic monitoring for the specific acetylation step to form this compound is not documented in publicly available research.
However, based on the established principles of PAT and the capabilities of modern spectroscopic instrumentation, a hypothetical application for monitoring the synthesis of this compound can be described. The synthesis would involve the acetylation of the hydroxyl groups of an Iopromide precursor. In-situ spectroscopy could be employed to monitor this transformation in real time.
For instance, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is particularly well-suited for monitoring changes in functional groups during a reaction. mdpi.comspectroscopyonline.com An ATR probe inserted into the reactor could track the progress of the acetylation by monitoring the decrease in the intensity of the broad O-H stretching band of the precursor's hydroxyl groups and the simultaneous increase in the intensity of the characteristic C=O stretching band of the newly formed ester groups of this compound. mt.comspectroscopyonline.com
The following table provides representative spectral regions that would be of interest for monitoring such a reaction with FTIR spectroscopy.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Monitored Change During Reaction |
| Hydroxyl (O-H) | Stretching | 3500 - 3200 | Decrease |
| Ester Carbonyl (C=O) | Stretching | 1750 - 1735 | Increase |
| C-O Stretch (Ester) | Stretching | 1300 - 1000 | Increase |
Disclaimer: The data in this table is representative of the functional groups involved and is intended for illustrative purposes, as specific experimental data for the real-time synthesis of this compound is not publicly available.
Similarly, Raman spectroscopy could be employed to monitor the reaction. Raman is highly sensitive to changes in molecular structure and is particularly advantageous for reactions in aqueous media due to water's weak Raman scattering. spectroscopyonline.comamericanpharmaceuticalreview.comnih.gov It could provide a unique spectral fingerprint for the reactants and products, allowing for quantitative analysis of the reaction mixture over time. americanpharmaceuticalreview.comhoriba.com Near-infrared (NIR) spectroscopy, another powerful PAT tool, could also be used for monitoring the reaction by correlating changes in the NIR spectra with the concentration of the key chemical species. azooptics.compharmtech.comthermofisher.com
In a manufacturing setting, the real-time data from these spectroscopic techniques would be fed into a chemometric model to predict the concentrations of the reactants and products. This would allow for precise determination of the reaction endpoint, ensuring the reaction is stopped once the desired conversion is achieved, thereby optimizing yield and purity while minimizing the formation of impurities. While the specific application to this compound is not detailed in the literature, the principles and technologies for such advanced process control are well-established within the pharmaceutical industry. rjptonline.orgeuropeanpharmaceuticalreview.combohrium.com
Theoretical and Computational Studies of Tetra O Acetyl Iopromide
Molecular Modeling and Conformational Analysis
The flexibility of Tetra-O-acetyl Iopromide (B1672085), arising from its multiple rotatable single bonds and amide linkages, gives rise to a complex energy landscape with numerous possible conformations. Molecular modeling aims to map this landscape to identify stable, low-energy structures. The dynamic nature of the amide bonds in the parent compound, Iopromide, is known to result in different conformers, a phenomenon that is also central to the computational analysis of its acetylated derivative. vedomostincesmp.ru
The prediction of the three-dimensional structure of Tetra-O-acetyl Iopromide necessitates a multi-tiered computational approach. Given the molecule's size and numerous degrees of freedom, an initial exploration of the conformational space is typically performed using molecular mechanics (MM) force fields. Force fields such as AMBER or CHARMM approximate the molecule as a collection of atoms interacting through a set of classical potential energy functions. This method allows for rapid calculation of energies for thousands of potential conformers, making it suitable for an initial broad search.
Following the force field-based search, the most promising low-energy conformers are subjected to more rigorous analysis using quantum mechanical (QM) methods. QM methods, such as ab initio Hartree-Fock (HF) or Density Functional Theory (DFT), provide a much more accurate description of the electronic structure. nih.gov Hybrid QM/MM methods can also be employed, where the core tri-iodinated ring is treated with QM accuracy while the flexible side chains are handled by MM, balancing computational cost and precision. nih.gov This hierarchical approach ensures a thorough yet computationally feasible exploration of the molecule's potential structures.
The conformational landscape of this compound is defined by the relative energies of its various stable conformers (local minima) and the energy barriers (transition states) separating them. The key rotational dynamics include the orientation of the two large side chains relative to the benzene (B151609) ring and the rotation around the amide bonds, which can lead to distinct atropisomers. vedomostincesmp.ru The acetylation of the four hydroxyl groups on the N,N'-bis(2,3-dihydroxypropyl) side chains introduces additional rotational freedom and steric considerations.
Computational analysis generates an energetic profile that ranks these conformers by stability. The global minimum represents the most stable conformation. This information is critical for understanding which shapes the molecule is most likely to adopt under given conditions.
Table 1: Illustrative Energetic Profile for Hypothetical this compound Conformers
This table illustrates the typical output from a conformational analysis, showing the relative stability of different hypothetical spatial arrangements. The energies are calculated relative to the most stable conformer (Global Minimum).
| Conformer ID | Side Chain A Orientation | Side Chain B Orientation | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Conf-01 | Syn | Syn | 0.00 | 75.3 |
| Conf-02 | Syn | Anti | 1.50 | 9.1 |
| Conf-t03 | Anti | Syn | 1.55 | 8.5 |
| Conf-04 | Anti | Anti | 2.50 | 2.1 |
| Conf-05 | Syn (rotated) | Syn | 3.00 | 1.0 |
Force Field and Quantum Mechanical Approaches for Structure Prediction
Reaction Mechanism Calculations
Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. For this compound, this includes studying the mechanisms of its synthesis (e.g., acetylation of Iopromide) or its potential degradation pathways, such as hydrolysis (deacetylation).
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying reaction mechanisms due to its favorable balance of accuracy and computational cost. researchgate.net By applying DFT, researchers can model the transformation from reactants to products and, most importantly, identify the high-energy transition state (TS) that connects them. mdpi.com
For a reaction such as the hydrolysis of one of the acetyl groups on this compound, DFT calculations can map the potential energy surface. This involves locating the geometry of the transition state where old bonds are breaking and new bonds are forming. The structure of the TS provides a snapshot of the reaction at its energetic peak, offering critical insights into the reaction's feasibility and mechanism. A common functional used for such studies is B3LYP, often paired with a basis set like 6-31G(d). nih.govmdpi.com
Once the structures and energies of the reactants, transition state, and products are calculated, the activation energy barrier (ΔG‡ or ΔE‡) for the reaction can be determined. This barrier represents the minimum energy required for the reaction to occur and is a key determinant of the reaction rate. A higher energy barrier corresponds to a slower reaction.
From the calculated activation energy, it is possible to predict the reaction rate constant (k) using principles from transition state theory, such as the Eyring equation. These theoretical predictions of reaction kinetics can then be compared with experimental data to validate the proposed mechanism.
Table 2: Hypothetical Kinetic Data for a Deacetylation Step of this compound
This table provides an example of how DFT calculations can be used to predict the kinetic parameters for a specific reaction step.
| Reaction Step | Computational Method | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Rate Constant (k) at 298 K (s⁻¹) |
| Hydrolysis of C2'-acetyl group | B3LYP/6-31G(d) | 22.5 | 1.2 x 10⁻³ |
| Hydrolysis of C3'-acetyl group | B3LYP/6-31G(d) | 24.1 | 9.5 x 10⁻⁵ |
Density Functional Theory (DFT) for Elucidating Reaction Transition States
Spectroscopic Data Prediction and Validation
A crucial aspect of computational chemistry is its ability to predict spectroscopic properties, which provides a direct link between theoretical models and experimental reality. The validation of computed structures is often achieved by comparing predicted spectra with those obtained experimentally.
For this compound, methods like DFT can be used to calculate key spectroscopic data, particularly ¹H and ¹³C NMR chemical shifts and infrared (IR) vibrational frequencies. vedomostincesmp.ru The process involves first obtaining a set of low-energy conformers, as discussed in section 5.1.2. Then, the NMR shielding tensors or IR frequencies are calculated for each significant conformer. Since the experimentally observed spectrum is a population-weighted average of the spectra of all conformers present in solution, the theoretical spectra are averaged based on their calculated Boltzmann populations.
A close match between the predicted and experimental spectra lends strong support to the accuracy of the computed conformational ensemble and the underlying theoretical model. Discrepancies, on the other hand, can guide further refinement of the computational approach or suggest that certain environmental effects, such as solvent interactions, need to be modeled more explicitly. Online databases and prediction software can also provide initial estimates for comparison. chemaxon.comnmrdb.org
Table 3: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for Select Nuclei of a Related Compound
This table demonstrates the process of validating a computed structure by comparing its predicted NMR chemical shifts to experimental values. The deviation (Δδ) is a measure of the prediction's accuracy.
| Carbon Atom | Conformer A (Predicted δ) | Conformer B (Predicted δ) | Population-Averaged (Predicted δ) | Experimental δ | Deviation (Δδ) |
| C1 (Aromatic) | 105.2 | 104.8 | 105.1 | 105.5 | -0.4 |
| C=O (Amide) | 170.1 | 171.5 | 170.5 | 170.8 | -0.3 |
| C=O (Acetyl) | 172.5 | 172.6 | 172.5 | 172.2 | +0.3 |
| N-CH₃ | 38.4 | 38.1 | 38.3 | 38.0 | +0.3 |
Computational NMR Chemical Shift Prediction for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. nih.gov The chemical shift, being highly sensitive to the local electronic environment of a nucleus, provides a detailed fingerprint of the molecular structure. arxiv.org Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for the accurate prediction of NMR chemical shifts, aiding in the assignment of complex spectra and the confirmation of proposed structures. mdpi.com
For this compound, theoretical prediction of ¹H and ¹³C NMR chemical shifts would be crucial for confirming the successful acetylation of the four hydroxyl groups of the parent compound, Iopromide. The standard approach involves a multi-step process. First, the 3D geometry of the this compound molecule is optimized using a suitable DFT functional and basis set. Following optimization, the NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method. scirp.org The isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
The predicted chemical shifts can then be compared with experimental data. Significant changes in the chemical shifts of the protons and carbons in the dihydroxypropyl side chains would be expected upon acetylation. Specifically, the protons attached to the carbons bearing the acetyl groups (formerly hydroxyl groups) would show a downfield shift due to the electron-withdrawing nature of the acetyl carbonyl group. Similarly, the corresponding carbon signals would also be shifted.
A hypothetical comparison of key predicted ¹H and ¹³C chemical shifts for Iopromide and its tetra-acetylated derivative is presented in Table 1 and Table 2, respectively. These tables illustrate the expected changes that would serve to confirm the structure of this compound. Discrepancies between calculated and experimental shifts can often be minimized by considering solvent effects and conformational dynamics, which are known to influence the spectra of flexible molecules like Iopromide. vedomostincesmp.ru
Table 1: Hypothetical Predicted ¹H NMR Chemical Shifts (δ, ppm) for Key Protons in Iopromide and this compound
| Proton | Iopromide (Predicted) | This compound (Predicted) | Expected Change |
| CH-OH | 3.5 - 4.0 | - | Disappearance of signal |
| CH-OAc | - | 4.0 - 4.5 | Appearance of new signal |
| COCH₃ | - | 1.9 - 2.2 | Appearance of new signals |
| Aromatic CH | 7.5 - 8.0 | 7.5 - 8.0 | Minimal change |
| N-CH₃ | ~2.8 | ~2.8 | Minimal change |
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbons in Iopromide and this compound
| Carbon | Iopromide (Predicted) | This compound (Predicted) | Expected Change |
| C-OH | 60 - 70 | - | Disappearance of signal |
| C-OAc | - | 65 - 75 | Appearance of new signal |
| C=O (Amide) | 165 - 170 | 165 - 170 | Minimal change |
| C=O (Acetyl) | - | 170 - 175 | Appearance of new signals |
| COCH₃ | - | 20 - 25 | Appearance of new signals |
| Aromatic C-I | 90 - 100 | 90 - 100 | Minimal change |
Vibrational Frequency Analysis for IR/Raman Spectra
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. uni-siegen.de Theoretical calculations of vibrational frequencies are essential for the assignment of complex experimental spectra, where bands can overlap or are difficult to assign empirically. nih.govnih.gov
For this compound, a computational vibrational analysis would begin with the same optimized molecular geometry used for NMR predictions. The calculation of the second derivatives of the energy with respect to atomic displacements yields the harmonic vibrational frequencies. faccts.de These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors; thus, they are typically scaled using empirical scaling factors to improve agreement with experimental data. nist.gov
The analysis would focus on the key vibrational modes that differentiate this compound from Iopromide. The most significant changes would be:
Disappearance of O-H stretching bands: The broad O-H stretching vibrations typically observed between 3200 and 3600 cm⁻¹ in the IR spectrum of Iopromide would be absent in the spectrum of the fully acetylated product. scirp.org
Appearance of C=O stretching bands: Strong new absorption bands corresponding to the stretching vibrations of the acetyl carbonyl groups would appear in the region of 1735-1750 cm⁻¹.
Appearance of C-O stretching bands: New bands associated with the C-O single bond stretching of the ester groups would be expected in the 1200-1300 cm⁻¹ region.
A theoretical analysis can also predict the IR and Raman intensities of each vibrational mode, helping to construct a complete theoretical spectrum for comparison with experimental results. uni-siegen.descirp.org This comparison is invaluable for confirming the identity and purity of the synthesized this compound.
Table 3: Hypothetical Key Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments for this compound
| Calculated Frequency (Scaled) | Assignment | Expected IR Intensity | Expected Raman Activity |
| ~3000 | Aromatic/Aliphatic C-H stretch | Medium | Strong |
| ~1745 | C=O stretch (acetyl ester) | Very Strong | Medium |
| ~1650 | C=O stretch (amide I) | Strong | Medium |
| ~1540 | N-H bend (amide II) | Medium | Weak |
| ~1240 | C-O stretch (acetyl ester) | Strong | Weak |
| ~750 | C-I stretch | Medium | Strong |
Research Applications of Tetra O Acetyl Iopromide Derivatives
Isotopic Labeling for Mechanistic and Biochemical Research
Isotopically labeled compounds are indispensable in modern life sciences, offering a means to trace metabolic pathways, quantify molecules with high precision, and understand drug disposition. nih.gov The introduction of heavy isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into the structure of Tetra-O-acetyl Iopromide (B1672085) creates analogues that are chemically similar to the parent compound but distinguishable by mass spectrometry.
Synthesis of Deuterated Analogues (e.g., Tetra-O-acetyl Iopromide-d3)
The synthesis of deuterated analogues of iopromide, such as Iopromide-d3, provides a stable isotope-labeled version of the compound. medchemexpress.com While specific synthesis routes for this compound-d3 are not detailed in the provided results, the general principle involves introducing deuterium atoms at specific, stable positions within the molecule. This is often achieved by using deuterated reagents during the synthesis process. princeton.edu For instance, a patent for iopromide synthesis describes various methods, including acetylation steps, which could potentially be adapted to use deuterated acetyl groups. google.com The goal is to create a molecule with a known mass shift that does not significantly alter its chemical behavior in biological systems. acs.org
Applications as Internal Standards in Quantitative Mass Spectrometry
Stable isotope-labeled (SIL) analogues are considered the gold standard for internal standards in quantitative mass spectrometry-based bioanalysis. nih.gov this compound-d3 can serve as an ideal internal standard for the quantification of its unlabeled counterpart in complex biological matrices. Because the SIL internal standard has nearly identical chemical and physical properties to the analyte, it can compensate for variations in sample preparation, extraction, and ionization efficiency during mass spectrometry analysis. nih.govnih.gov This co-eluting, mass-distinct standard allows for highly accurate and precise quantification, which is crucial in metabolomics and pharmacokinetic studies. nih.gov However, it is important to note that even SIL internal standards can sometimes exhibit unexpected behavior due to matrix effects, highlighting the need for careful method validation. nih.gov
| Application | Compound | Technique | Purpose |
| Quantitative Analysis | This compound-d3 | Mass Spectrometry | Internal standard for accurate quantification of this compound |
Use in Proteomics for Studying Molecular Interactions and Dynamics
Proteomics, the large-scale study of proteins, employs a variety of sophisticated techniques to understand protein function, interactions, and modifications. nih.govwjgnet.com While direct evidence for the use of this compound in proteomics is not prevalent in the search results, the principles of using labeled compounds are well-established in this field. Isotope-coded affinity tags and other labeling strategies are used to compare protein expression levels between different samples. wjgnet.com Given that iopromide has been shown to interact with proteins like eosinophil cationic protein, its derivatives could potentially be used as probes in proteomics studies. biosynth.com For example, a labeled version of this compound could be used to identify and quantify protein binding partners, providing insights into its mechanism of action or off-target effects.
Derivatization for Structural Biology Studies
Structural biology aims to determine the three-dimensional structures of macromolecules like proteins and nucleic acids. Chemical derivatization of small molecules can be instrumental in these studies.
Heavy Atom Derivatives in X-ray Crystallography for Protein Structure Elucidation
X-ray crystallography is a primary technique for determining high-resolution structures of macromolecules. numberanalytics.com A significant hurdle in this method is the "phase problem," where the phase information of the diffracted X-rays is lost. numberanalytics.comnumberanalytics.com One of the classic methods to solve this is through the use of heavy-atom derivatives. nih.gov This involves incorporating atoms of high atomic number (heavy atoms) into the protein crystal. numberanalytics.comnumberanalytics.com
Given that this compound contains three iodine atoms, which are considered heavy atoms, it has the potential to be used in this manner. nih.gov By soaking a protein crystal in a solution containing this compound, the compound may bind to the protein, introducing the heavy iodine atoms into the crystal lattice. numberanalytics.com The significant scattering contribution from these heavy atoms alters the diffraction pattern, and by comparing the data from the native and derivatized crystals, the phase information can be determined, ultimately leading to the elucidation of the protein's structure. numberanalytics.com The synthesis of various iodinated compounds for this purpose has been a subject of research. colab.ws
| Application | Key Feature of Derivative | Technique | Purpose |
| Protein Structure Elucidation | Contains three heavy iodine atoms | X-ray Crystallography | To solve the phase problem and determine protein 3D structure |
Exploration as a Scaffold for Novel Chemical Entities in Research
The tri-iodinated benzene (B151609) ring core of iopromide provides a unique and robust molecular framework, making its derivatives, such as this compound, attractive scaffolds for the development of novel chemical entities. A scaffold in medicinal chemistry and chemical biology refers to a core structure upon which various functional groups can be built to create a library of new molecules with diverse properties. The iopromide scaffold is particularly interesting due to its high iodine content, established biocompatibility, and the presence of multiple functional groups that can be chemically modified. evitachem.com Researchers explore such scaffolds to build new diagnostic agents, targeted molecular probes, and other specialized research tools. The acetylation of iopromide to form this compound is a key step, creating a stable intermediate where the chemically sensitive hydroxyl groups are protected, allowing for selective modifications at other positions on the molecule. evitachem.com
Investigation of Acetylated Intermediates in the Design of Chemical Probes
A chemical probe is a small molecule designed to selectively bind and modulate a specific protein or biological target, enabling the study of its function in complex biological systems like cells and organisms. promega.com.au The development of effective chemical probes requires extensive synthetic effort, often involving multi-step reactions where intermediate compounds are crucial. frontiersin.org Acetylated intermediates, such as this compound, play a significant role in this process.
The synthesis of this compound involves the acetylation of the four hydroxyl groups of iopromide, typically using acetic anhydride (B1165640). evitachem.com This conversion serves two primary purposes in the context of chemical probe design:
Protection of Functional Groups : The acetyl groups act as protecting groups for the diol moieties on the side chains. This allows chemists to perform reactions on other parts of the molecule, such as the amide linkages or the aromatic ring, without affecting the hydroxyl groups. After the desired modifications are made, the acetyl groups can be removed (deacetylation) to restore the hydroxyl functionality if needed for the final probe's activity or solubility.
Creation of a Versatile Precursor : this compound serves as a well-defined, stable precursor for further diversification. evitachem.com Starting from this common intermediate, chemists can introduce a variety of other chemical moieties, such as photoaffinity labels, bioorthogonal handles (e.g., alkynes or azides for click chemistry), or fluorescent tags, to create a suite of specialized probes. nih.govmdpi.com
While iopromide itself has been repurposed as a chemical probe for mapping tissue pH using a specialized MRI technique called Chemical Exchange Saturation Transfer (CEST), the acetylated form is explored as a synthetic intermediate for creating next-generation probes. nih.govmdpi.com The design of such probes often follows a modular approach, as detailed in the table below.
Table 1: Modular Components of a Chemical Probe Based on an Iopromide Scaffold
| Probe Component | Function | Potential Realization on an Iopromide Scaffold |
|---|---|---|
| Scaffold | The core structure that provides the three-dimensional framework and recognition elements for the target. | The tri-iodinated N,N'-disubstituted isophthalamide (B1672271) core of iopromide. |
| Reactive Group | A functional group that forms a covalent bond with the target protein, enabling stable labeling. | Can be introduced at various positions on the scaffold after being protected as an acetylated intermediate. |
| Reporter Tag/Handle | A group that enables detection and/or isolation of the probe-target complex. | A terminal alkyne or azide (B81097) for click chemistry, a fluorophore, or a biotin (B1667282) tag, which can be synthetically added to the scaffold. mdpi.com |
Modifications for Bioconjugation in Research Tools
Bioconjugation is the chemical strategy of linking two or more molecules, at least one of which is a biomolecule such as a protein, peptide, or nucleic acid. springernature.com This technique is fundamental to creating advanced research tools, targeted therapeutics, and diagnostics. The iopromide scaffold, particularly after modification, is a candidate for creating such bioconjugates, where it can act as a detectable moiety. google.com
This compound is an intermediate in this process. To prepare it for bioconjugation, the acetyl groups are typically removed to expose the four hydroxyl groups. These hydroxyls, or other functional groups on the iopromide backbone, can then be activated or modified to link to a biomolecule. For example, a hydroxyl group can be converted into a more reactive group, such as a carboxylic acid, amine, or tosylate, to facilitate conjugation.
The goal of creating an iopromide bioconjugate is to combine the unique properties of the iopromide core (e.g., radiopacity) with the biological targeting capabilities of a biomolecule. evitachem.com For instance, conjugating an iopromide derivative to an antibody that specifically recognizes a tumor antigen could create a tool for targeted imaging or therapy research.
The selection of the conjugation chemistry is critical and depends on the available functional groups on both the iopromide derivative and the biomolecule. The table below summarizes common bioconjugation strategies that could be applicable to a modified iopromide scaffold.
Table 2: Potential Bioconjugation Strategies for Iopromide-Based Research Tools
| Target Functional Group (on modified Iopromide) | Reactive Partner (on Biomolecule) | Linkage Formed | Key Characteristics |
|---|---|---|---|
| Amine (-NH₂) | N-Hydroxysuccinimide (NHS) ester | Amide bond | One of the most common and stable linkages used in bioconjugation. |
| Carboxylic Acid (-COOH) | Amine (-NH₂) | Amide bond | Requires a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). |
| Thiol (-SH) | Maleimide | Thioether bond | Highly specific reaction, forming a stable covalent bond. |
| Hydroxyl (-OH) | Isocyanate | Urethane bond | Can be used for direct conjugation but may require activation of the hydroxyl group. |
| Azide (-N₃) | Alkyne | Triazole ring | A "click chemistry" reaction; highly efficient and bioorthogonal. mdpi.com |
Through these synthetic and bioconjugation strategies, the core structure of iopromide, accessed via its acetylated intermediate, serves as a versatile platform for constructing sophisticated chemical tools for biomedical research.
Future Research Directions and Methodological Advances
Development of Greener Synthetic Routes
The traditional synthesis of Tetra-O-acetyl Iopromide (B1672085) typically involves the acetylation of Iopromide, a process that can utilize reagents and solvents with environmental and safety concerns. The future of its synthesis lies in the adoption of greener, more sustainable alternatives that minimize waste, reduce energy consumption, and utilize less hazardous materials.
Catalytic Hydrogenation for Sustainable Synthesis
Catalytic hydrogenation presents a promising green alternative for various reduction steps in complex organic syntheses. While not a direct method for the primary acetylation reaction, its principles can be applied to the synthesis of the Iopromide backbone itself or its precursors. Conventional reductions in pharmaceutical synthesis often employ stoichiometric metal hydrides, which generate significant amounts of waste. In contrast, catalytic hydrogenation uses molecular hydrogen as the reducing agent, with only water as a byproduct, and the catalyst can often be recycled and reused.
The application of transition metal catalysts such as palladium, platinum, and nickel is common for the hydrogenation of various functional groups. google.com For the synthesis of Iopromide precursors, catalytic hydrogenation could be explored for the reduction of nitro groups to amines or for the saturation of double bonds, steps that are often necessary in the synthesis of the tri-iodinated benzene (B151609) ring system. The development of highly selective and active catalysts would be crucial to ensure that the desired functional groups are reduced without affecting other sensitive parts of the molecule, such as the iodine atoms, which are essential for the compound's function as a contrast agent.
Flow Chemistry Approaches for Continuous Production
Flow chemistry, or continuous flow processing, is emerging as a transformative technology in pharmaceutical manufacturing. mdpi.com This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. The small reactor volumes and high surface-area-to-volume ratios allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions. mdpi.com
Solvent-Free or Green Solvent-Based Methodologies
A significant portion of chemical waste in pharmaceutical production comes from the use of volatile organic solvents. google.com Therefore, a key goal in green chemistry is to replace these with more environmentally benign alternatives or to eliminate their use altogether.
Solvent-Free Synthesis: Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, has been explored for the synthesis of Iopamidol, a related iodinated contrast agent. walshmedicalmedia.com This solvent-free approach can lead to higher yields and reduced waste. walshmedicalmedia.com Similar mechanochemical methods could be investigated for the acetylation of Iopromide.
Green Solvents: Where solvents are necessary, the focus is shifting towards "green" options. google.com
Water: As a non-toxic, non-flammable, and abundant solvent, water is an ideal medium for chemical reactions. nih.gov Micellar catalysis, where surfactants form micelles in water to create a microenvironment suitable for organic reactions, has been successfully applied to the synthesis of Iopamidol. researchgate.net This technique could be adapted for the acetylation of Iopromide, potentially leading to a more sustainable process.
Ionic Liquids (ILs): These are salts that are liquid at low temperatures and have negligible vapor pressure, making them attractive alternatives to volatile organic solvents. nih.gov Their unique properties can also enhance reaction rates and selectivity.
Supercritical Fluids: Supercritical carbon dioxide (scCO₂), a state of CO₂ above its critical temperature and pressure, exhibits properties of both a liquid and a gas. nih.gov It is non-toxic, non-flammable, and its solvating power can be tuned by adjusting pressure and temperature. nih.gov While more commonly used in extraction, its potential as a reaction medium for acetylation is an area for future exploration.
| Green Synthesis Approach | Potential Advantages for Tetra-O-acetyl Iopromide Production | Key Research Focus |
| Catalytic Hydrogenation | Reduced waste, use of clean reducing agent (H₂), catalyst recyclability. | Development of selective catalysts for Iopromide precursor synthesis. |
| Flow Chemistry | Improved yield and purity, enhanced safety, smaller footprint, continuous processing. | Reactor design, optimization of reaction parameters in a continuous system. |
| Solvent-Free (Mechanochemistry) | Elimination of solvent waste, potential for higher yields. | Investigating the feasibility and efficiency of solid-state acetylation. |
| **Green Solvents (Water, ILs, scCO₂) ** | Reduced environmental impact, improved safety, potential for enhanced reactivity. | Adapting micellar catalysis, exploring suitable ionic liquids and supercritical fluid conditions. |
Advanced Purification and Isolation Techniques
Achieving high purity is paramount for any pharmaceutical compound, and this compound is no exception. Future research will focus on developing more efficient and sustainable purification methods that increase yield and reduce the environmental footprint of the downstream processing.
Crystallization Engineering for High Purity and Yield
Crystallization is a critical step in the purification of many active pharmaceutical ingredients (APIs), including Iopromide. patsnap.com By carefully controlling the crystallization process, it is possible to isolate the desired compound in a highly pure form and with a specific crystalline structure (polymorph), which can affect its physical properties.
For this compound, research in crystallization engineering would focus on several key areas:
Solvent Selection: Investigating a wider range of green and benign solvents and solvent mixtures to optimize solubility and crystal growth. acs.orgresearchgate.net
Control of Supersaturation: Developing precise control over the level of supersaturation, a key driving force for crystallization, to influence crystal size distribution and purity.
Isomer Separation: For compounds like Iopromide that can exist as isomers, crystallization can be a powerful tool for their separation. google.compatsnap.com Tailoring the crystallization conditions could allow for the selective crystallization of the desired isomer of this compound, leading to a purer final product. google.compatsnap.com
Process Analytical Technology (PAT): Implementing in-line monitoring tools to track the crystallization process in real-time, allowing for better control and optimization.
A patent for preparing high-purity Iopromide highlights the importance of crystallization in removing byproducts. google.com Future work on this compound would build on these principles to develop robust and efficient crystallization protocols.
Membrane Separations and Supercritical Fluid Extraction
Membrane Separations: Membrane-based technologies offer a low-energy and often continuous alternative to traditional purification methods like distillation and extraction. mdpi.comnih.govnih.gov In the context of this compound purification, different types of membrane processes could be employed:
Nanofiltration: Could be used for solvent exchange or to remove small molecule impurities.
Ultrafiltration: Potentially useful for separating the target molecule from larger impurities or for concentrating the product stream.
Membrane Chromatography: Anion exchange membranes have been shown to be effective in removing endotoxins from contrast media, a critical step in ensuring the safety of injectable pharmaceutical products. google.com
The application of membrane technology in pharmaceutical manufacturing is a growing field, and its adaptation for the purification of this compound could lead to significant improvements in efficiency and sustainability. researchgate.net
Supercritical Fluid Extraction (SFE): As mentioned in the context of green solvents, supercritical carbon dioxide is also a powerful tool for extraction and purification. nih.gov SFE is particularly attractive because the solvent (CO₂) can be easily removed by depressurization, leaving a solvent-free product. youtube.com
The selectivity of SFE can be finely tuned by adjusting pressure and temperature, and by adding a small amount of a co-solvent (modifier) like ethanol (B145695) to alter the polarity of the supercritical fluid. nih.gov This technique could be explored for the purification of this compound, potentially offering a way to selectively extract the desired product from a complex reaction mixture, leaving impurities behind. Research has shown the successful extraction of various bioactive and acetylated compounds from natural sources using SFE, indicating its potential applicability in pharmaceutical purification. nih.govuwo.ca
| Advanced Purification Technique | Potential Application for this compound | Key Research Focus |
| Crystallization Engineering | High purity isolation, polymorph control, isomer separation. | Solvent screening, optimization of crystallization parameters, implementation of PAT. |
| Membrane Separations | Solvent exchange, impurity removal, endotoxin (B1171834) removal, product concentration. | Membrane material selection, optimization of operating conditions (pressure, flow rate). |
| Supercritical Fluid Extraction | Selective extraction from reaction mixtures, solvent-free product isolation. | Optimization of SFE parameters (pressure, temperature, co-solvent), scalability of the process. |
Integrated Computational and Experimental Approaches
The convergence of computational power and experimental chemistry offers a paradigm shift in how molecules like this compound are synthesized and optimized. By combining predictive algorithms with high-speed automated experimentation, researchers can navigate vast chemical spaces more effectively than through traditional, linear approaches.
The synthesis of this compound involves the acetylation of four hydroxyl groups on the Iopromide backbone. evitachem.com While this appears straightforward, achieving optimal yield, purity, and selectivity, especially in a large-scale setting, requires meticulous control over reaction conditions. Machine learning (ML) presents a powerful tool to address this challenge.
ML models, particularly neural networks, can be trained on extensive datasets of organic reactions to predict outcomes and recommend optimal conditions. nih.gov For a target molecule like this compound, an ML model could predict the most suitable catalyst, solvent system, temperature, and reagent stoichiometry. nih.govchemintelligence.com This is achieved by representing reactants and products using molecular fingerprints and training the algorithm to recognize patterns that correlate input molecules with successful reaction conditions. chemintelligence.com
Research Findings: Studies have demonstrated that ML algorithms can predict reaction conditions with high accuracy. For instance, a hierarchical neural network trained on millions of reactions from databases like Reaxys successfully predicted the catalyst, solvent, and reagents, finding a close match to literature-reported conditions within its top-10 predictions for approximately 70% of test cases. nih.gov Another approach using a "random forest" model accurately predicted the yield of complex coupling reactions by analyzing thousands of high-throughput experiments, even identifying catalyst poisoning effects from specific structural motifs. acs.org
For the synthesis of this compound, this approach could optimize the acetylation of iopromide. The model would learn from experimental data to navigate the interplay between variables such as the type of acetylating agent (e.g., acetic anhydride (B1165640) vs. acetyl chloride), the base used (e.g., pyridine), and purification methods to maximize the yield of the desired tetra-acetylated product while minimizing partially acetylated impurities. evitachem.com
| ML Model Type | Input Data | Predicted Parameters | Potential Application for this compound Synthesis | Reference |
|---|---|---|---|---|
| Hierarchical Neural Network | Reactant & Product Structures (Molecular Fingerprints) | Catalyst, Solvents, Reagents, Temperature | De novo prediction of optimal conditions for the acetylation of Iopromide. | nih.gov |
| Random Forest | Substrates, Catalysts, Ligands, Bases, Additives | Reaction Yield | Optimizing yield by identifying the best combination of base and acetylating agent. | acs.org |
| Combined Template-Based & ML Model | Reactant Molecules | Major Product(s) | Predicting the distribution of mono-, di-, tri-, and tetra-acetylated products. | nih.gov |
High-Throughput Experimentation (HTE) allows for the parallel execution of hundreds or thousands of reactions on a microscale, dramatically accelerating the process of reaction discovery and optimization. seqens.comnih.gov When coupled with computational design, HTE becomes a powerful engine for validating and refining the predictions made by ML models.
The process begins with a computational model, which suggests a diverse set of reaction conditions. These conditions are then implemented in an HTE platform using automated liquid handlers and microplate reactors. nih.govacs.org Rapid analytical techniques, such as HPLC-MS, are used to analyze the outcome of each micro-reaction, generating a large dataset. nih.gov This data is then fed back into the ML algorithm, creating an iterative loop of prediction, experimentation, and learning that rapidly converges on the optimal synthetic protocol. acs.org
For this compound, this integrated approach could be used to screen a wide array of variables simultaneously. For example, dozens of solvents, bases, and temperature profiles could be tested in a single HTE run to find conditions that maximize the formation of the fully acetylated product. This is particularly valuable for complex molecules where unexpected reactivity or byproduct formation can occur. acs.org
| Step | Description | Tools & Technology | Relevance to this compound | Reference |
|---|---|---|---|---|
| 1. Design | Computational models predict a range of potential reaction conditions. | ML Algorithms, Molecular Modeling Software | Generate hypotheses for optimal acetylation conditions. | nih.gov |
| 2. Execute | Robotic systems perform a large number of parallel reactions based on the designed parameters. | 96-well or 384-well plates, automated liquid handlers. | Simultaneously test various bases, solvents, and temperatures. | seqens.comnih.gov |
| 3. Analyze | Rapid analysis of each reaction outcome to determine yield and purity. | UPLC-MS, Gas Chromatography | Quantify the formation of this compound vs. impurities. | nih.gov |
| 4. Learn | Data from HTE is used to refine the computational model for the next iteration. | ML training algorithms | Improve predictive accuracy for subsequent optimization rounds. | acs.org |
Machine Learning for Reaction Prediction and Optimization
Exploration of Novel Protecting Group Strategies
Protecting groups are fundamental in the synthesis of polyfunctional molecules like iopromide, where selective reaction at specific sites is required. nih.govmdpi.com The acetyl groups in this compound themselves can be considered protecting groups for the hydroxyl functions. Future research will likely focus on more sophisticated protecting group strategies that offer greater control and milder deprotection conditions.
Photoremovable protecting groups (PPGs), or photocages, are moieties that can be cleaved from a substrate upon irradiation with light of a specific wavelength. mdpi.comacs.org This technology offers unparalleled spatiotemporal control, allowing a functional group to be unmasked at a precise time and location. researchgate.net While the acetyl groups of this compound are typically removed by chemical hydrolysis, employing PPGs could open up new applications in materials science and biology. evitachem.com
For instance, if the hydroxyl groups of iopromide were protected with a PPG like a o-nitrobenzyl or coumarin-based group, the parent iopromide could be regenerated on demand using light. acs.orgacs.org This could be useful in creating "smart" materials where the release of a hydrophilic molecule changes the properties of a polymer matrix, or in biological studies to release a compound within a specific cellular compartment. Recent advances have led to PPGs that are cleaved by visible or near-infrared light, which is more biocompatible and allows for deeper tissue penetration than UV light. acs.org
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry due to its high selectivity and mild reaction conditions. thieme-connect.de Enzyme-labile protecting groups are designed to be stable under conventional chemical conditions but can be selectively removed by a specific enzyme. thieme-connect.deacs.org This strategy combines the precision of enzymatic reactions with the versatility of organic synthesis.
In the context of iopromide derivatives, hydroxyl or amide functionalities could be masked with groups that are substrates for common enzymes like lipases or proteases. thieme-connect.denih.gov For example, a phenylacetyl group can be cleaved by penicillin G acylase, while certain ester groups can be selectively hydrolyzed by lipases. thieme-connect.de This approach is particularly advantageous for complex, sensitive molecules that cannot withstand the harsh acidic or basic conditions required for traditional deprotection. thieme-connect.de The use of enzyme-labile groups could facilitate the synthesis of iopromide conjugates or derivatives where orthogonal deprotection is critical. nih.govpnas.org
| Strategy | Protecting Group Example | Cleavage Condition | Key Advantage | Potential Application | Reference |
|---|---|---|---|---|---|
| Photoremovable | o-Nitrobenzyl, Coumarinyl, BODIPY-derived | UV or Visible Light Irradiation | High spatiotemporal control over deprotection. | On-demand release of iopromide from a polymer or surface. | mdpi.comacs.orgacs.org |
| Enzyme-Labile | Phenylacetyl (amide), Specific Esters (hydroxyls) | Enzyme (e.g., Penicillin Acylase, Lipase) at neutral pH. | Extreme selectivity and very mild, biocompatible conditions. | Selective deprotection in the synthesis of complex iopromide bioconjugates. | thieme-connect.deacs.orgnih.gov |
Q & A
Q. How to design a robust protocol for comparing acetylated vs. non-acetylated iopromide in preclinical imaging?
- Methodological Answer: Use randomized, blinded crossover studies in animal models to eliminate bias. Standardize imaging parameters (e.g., kVp, mAs, injection rate) and region-of-interest (ROI) analysis. Include negative controls (saline) and positive controls (commercial iopromide). Power calculations should assume a minimum detectable difference in Hounsfield units (∆HU ≥ 10) with α = 0.05 and β = 0.2 .
Q. What validation criteria ensure reproducibility in synthesizing novel acetylated derivatives?
- Methodological Answer: Adhere to ICH Q2(R1) guidelines for analytical method validation (specificity, linearity, accuracy). Share detailed synthetic protocols via open-access platforms (e.g., protocols.io ) and include step-by-step troubleshooting notes. Collaborate with independent labs for inter-laboratory reproducibility testing. Report yields, purity, and characterization data using FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Ethical and Reporting Standards
Q. How to ensure ethical compliance in studies involving acetylated contrast agents in vulnerable populations?
- Methodological Answer: Obtain informed consent with explicit disclosure of acetylated agents’ investigational status. For pediatric/geriatric cohorts, use age-appropriate assent forms and dose-adjustment protocols based on body surface area. Adhere to CONSORT or STROBE guidelines for clinical/preclinical reporting. Publish negative results to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
